molecular formula C7H10ClN3O3 B2893644 2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride CAS No. 1822430-71-6

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride

Cat. No.: B2893644
CAS No.: 1822430-71-6
M. Wt: 219.63
InChI Key: AYGXQGUEGVDJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of an amino group, a pyrimidinone ring, and a carboxylic acid group

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for EN300-7354261.

Mode of Action

It’s known that similar compounds can be converted into other biologically active derivatives upon treatment with certain reagents . This suggests that EN300-7354261 might interact with its targets through a similar mechanism, leading to changes in the cellular environment.

Biochemical Pathways

Indole derivatives, which are structurally similar compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EN300-7354261 might affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The success of similar reactions, such as the suzuki–miyaura coupling, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This could suggest similar properties for EN300-7354261, potentially impacting its bioavailability.

Result of Action

Similar compounds have shown significant antiviral activity , suggesting that EN300-7354261 might also have potent biological effects at the molecular and cellular levels.

Action Environment

The broad application of similar reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that EN300-7354261 might also exhibit robust performance across a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as pyrimidin-5-ol and amino acids.

  • Condensation Reaction: The pyrimidin-5-ol undergoes a condensation reaction with an appropriate amino acid derivative under acidic conditions.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various esters and amides

Scientific Research Applications

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride is similar to other pyrimidinone derivatives, such as:

  • Pyrimidin-5-ol

  • Amino acids

  • Hydrochloride salts

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c8-5(7(12)13)1-4-2-9-3-10-6(4)11;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGXQGUEGVDJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822430-71-6
Record name 2-amino-3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.